Fmoc-Tyr(HPO3Bzl)-OH

Solid-phase peptide synthesis Phosphotyrosine protection strategy Fmoc deprotection chemistry

Fmoc-Tyr(HPO3Bzl)-OH (syn. Fmoc-Tyr(PO(OBzl)OH)-OH, N-Fmoc-O-benzylphospho-L-tyrosine) is a monobenzyl phosphorodiester-protected tyrosine building block designed for Fmoc-based solid-phase peptide synthesis (SPPS).

Molecular Formula C31H28NO8P
Molecular Weight 573.5 g/mol
CAS No. 191348-16-0
Cat. No. B613389
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-Tyr(HPO3Bzl)-OH
CAS191348-16-0
Synonyms191348-16-0; Fmoc-Tyr(HPO3Bzl)-OH; (2S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-(((benzyloxy)(hydroxy)phosphoryl)oxy)phenyl)propanoicacid; AmbotzFAA1432; SCHEMBL15630875; MolPort-006-701-299; CF-854; ZINC71788151; AKOS016003506; AK-49526; FT-0660779; ST24034064; N-alpha-(9-Fuorenylmethyloxycarbonyl)-2-benzyl-l-phosphotyrosine
Molecular FormulaC31H28NO8P
Molecular Weight573.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=CC=C(C=C2)CC(C(=O)O)N(C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)P(=O)(O)O
InChIInChI=1S/C31H28NO8P/c33-30(34)29(18-21-14-16-23(17-15-21)39-19-22-8-2-1-3-9-22)32(41(36,37)38)31(35)40-20-28-26-12-6-4-10-24(26)25-11-5-7-13-27(25)28/h1-17,28-29H,18-20H2,(H,33,34)(H2,36,37,38)
InChIKeyRIWNJZRITIBMDX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-Tyr(HPO3Bzl)-OH (CAS 191348-16-0): Baseline Properties and Procurement-Relevant Specifications


Fmoc-Tyr(HPO3Bzl)-OH (syn. Fmoc-Tyr(PO(OBzl)OH)-OH, N-Fmoc-O-benzylphospho-L-tyrosine) is a monobenzyl phosphorodiester-protected tyrosine building block designed for Fmoc-based solid-phase peptide synthesis (SPPS) . It incorporates an Fmoc-protected α-amine and a side-chain phosphate group bearing a single benzyl ester, leaving one acidic P–OH functionality exposed. Commercially, this derivative is supplied as a white to off-white powder with purity specifications of ≥97% (HPLC), enantiomeric purity ≥98.5% (a/a), molecular formula C₃₁H₂₈NO₈P, molecular weight 573.5 g/mol, and solubility of ≥0.1 g in 2 mL DMF . Storage at 0–8 °C (or −20 °C for long-term) under desiccated conditions is recommended . Among the available phosphotyrosine building blocks for Fmoc SPPS, the monobenzyl derivative is the most widely used and commercially prevalent option .

Why Fmoc-Tyr(HPO3Bzl)-OH Cannot Be Arbitrarily Substituted with Other Phosphotyrosine Building Blocks


Phosphotyrosine building blocks for Fmoc SPPS differ fundamentally in their phosphate protection strategy — monobenzyl (HPO3Bzl), dibenzyl (PO3Bzl2), unprotected (PO3H2), di-t-butyl (PO3tBu2), dimethyl (PO3Me2), and phosphodiamidate (PO(NMe2)2) — and these differences produce measurable, divergent outcomes in coupling efficiency, product purity, side-reaction liability, and compatibility with downstream synthetic strategies such as cyclization . The monobenzyl derivative occupies a unique position: the single benzyl group provides sufficient phosphate protection to suppress pyrophosphate formation and non-phosphorylated by-product generation that plague the unprotected Fmoc-Tyr(PO3H2)-OH, while avoiding the superfluous and counterproductive second benzyl group of the dibenzyl ester — which undergoes spontaneous mono-debenzylation during standard piperidine-mediated Fmoc removal, rendering its extra protection both transient and functionally irrelevant [1][2]. Meanwhile, methyl-protected variants (Fmoc-Tyr(PO3Me2)-OH) suffer piperidine-induced methyl cleavage during chain assembly, and t-butyl-protected variants require harsh acidolytic deprotection conditions incompatible with some peptide sequences [3]. These chemically inherent differences mean that procurement decisions directly dictate synthetic success; substituting the monobenzyl derivative for an alternative without adjusting protocols predictably degrades crude peptide purity by 1–4 percentage points (for unprotected derivatives) or introduces complete coupling failures [2][4].

Fmoc-Tyr(HPO3Bzl)-OH: Quantitative Comparator-Based Differentiation Evidence for Scientific Procurement Decisions


Monobenzyl vs. Dibenzyl Phosphate Protection: The Dibenzyl Ester Provides No Practical Benefit Due to Spontaneous Debenzylation During Fmoc Removal

A direct head-to-head comparison of phosphate protection strategies established that the dibenzyl ester Fmoc-Tyr(PO3Bzl2)-OH (CAS 134150-51-9) undergoes mono-debenzylation during standard piperidine-mediated Fmoc deprotection, converting in situ to the monobenzyl species. Therefore the dibenzyl derivative offers no practical advantage over Fmoc-Tyr(HPO3Bzl)-OH, yet introduces additional molecular weight (663.65 vs. 573.53 g/mol) and synthetic complexity without commensurate benefit [1]. Only the monobenzyl ester Fmoc-Tyr(PO(OBzl)-OH)-OH is available commercially as a standard catalog item precisely because the second benzyl group is chemically superfluous [1].

Solid-phase peptide synthesis Phosphotyrosine protection strategy Fmoc deprotection chemistry

Purity Advantage of Benzyl-Protected Phosphotyrosine vs. Unprotected Fmoc-Tyr(PO3H2)-OH: 1–4% Non-Phosphorylated Peptide Contamination Eliminated

A controlled comparative study evaluated three Fmoc-phosphotyrosine derivatives — Fmoc-Tyr(PO3tBu2)-OH, Fmoc-Tyr(PO3Bzl2)-OH, and Fmoc-Tyr(PO3H2)-OH — in the synthesis of two model Tyr(P)-containing peptides. The unprotected derivative Fmoc-Tyr(PO3H2)-OH (CAS 147762-53-6) consistently produced 1–4% of the non-phosphorylated tyrosine-containing peptide as a contaminant, attributed to incomplete phosphate protection leading to dephosphorylation side reactions [1]. In contrast, the benzyl-protected derivatives (both the dibenzyl, which converts to monobenzyl in situ, and the monobenzyl) afforded phosphopeptides in substantially higher purity with minimal Tyr-peptide contamination. While the t-butyl-protected variant Fmoc-Tyr(PO3tBu2)-OH was judged the overall preferred derivative in that study for highest purity, the benzyl-protected class significantly outperformed the unprotected Fmoc-Tyr(PO3H2)-OH [1].

Phosphopeptide purity Tyr(P)-peptide contamination Fmoc SPPS building block comparison

Complete Coupling Incorporation Demonstrated: HBTU/HOBt/DIEA Achieves Full Tyr(P) Residue Insertion in a 19-mer α-Helical Phosphopeptide

In a systematic evaluation of ten coupling methods for monobenzyl phosphorodiester-protected amino acids, Perich et al. (1999) demonstrated that Fmoc-Tyr(PO3Bzl,H)-OH — the identical chemical species to Fmoc-Tyr(HPO3Bzl)-OH — could be incorporated with complete efficiency using HBTU/HOBt/DIEA coupling. The study examined the test synthesis of the decapeptide Ala-Ser-Gln-Gly-Tyr(PO3H2)-Leu-Glu-Asp-Pro-Ala-NH₂ via the Multipin method; DIC-based coupling procedures (DIC/HOBt, DIC/HOBt/DIEA, DIC/HOAt, DIC/HOAt/DIEA) all resulted in incomplete incorporation, whereas HBTU/HOBt/DIEA and HATU/HOAt/DIEA provided the most efficient incorporation of the three monobenzyl-protected derivatives tested [1]. In the subsequent synthesis of a more demanding 19-mer α-helical Tyr(P)-peptide (Glu-Thr-Gly-Thr-Lys-Ala-Glu-Leu-Leu-Ala-Lys-Tyr(PO3H2)-Glu-Ala-Thr-His-Lys-NH₂), electrospray mass spectrometry confirmed complete incorporation of the Tyr(P) residue using HBTU/HOBt/DIEA coupling of Fmoc-Tyr(PO3Bzl,H)-OH, despite several residue deletions occurring elsewhere in the sequence [1].

Coupling efficiency HBTU/HOBt activation Phosphopeptide chain assembly

Cyclic Phosphopeptide Synthesis: Mono-Benzyl Protection is a Prerequisite — Unprotected Phosphotyrosine is Incompatible with On-Resin Cyclization

In a direct synthetic comparison targeting the N-terminal SH2 domain of protein tyrosine phosphatase SHP-1, Imhof et al. (2005) employed two distinct phosphotyrosine protection strategies: side-chain unprotected phosphotyrosine (Fmoc-Tyr(PO3H2)-OH) was used for linear phosphopeptides, whereas the mono-benzyl protected phosphotyrosine (Fmoc-Tyr(HPO3Bzl)-OH) was required for the cyclic phosphopeptide series [1]. The unprotected derivative proved incompatible with the on-resin cyclization step, likely due to phosphate-mediated side reactions during the PyBOP-mediated cyclization. The monobenzyl-protected derivative enabled successful Alloc/OAll-deprotection and subsequent on-resin cyclization, demonstrating that the phosphate benzyl protection is essential for synthetic routes involving post-chain-assembly cyclization chemistry [1].

Cyclic phosphopeptide SH2 domain ligand On-resin cyclization compatibility

Clinical Pipeline Relevance: Fmoc-Tyr(HPO3Bzl)-OH is the Documented Building Block for Forigerimod (Lupuzor®), a Phase IIb SLE Candidate

Fmoc-Tyr(HPO3Bzl)-OH has been explicitly identified as the key building block in the solid-phase synthesis of Forigerimod (also known as Lupuzor® or Rigerimod), a 21-amino-acid phosphopeptide fragment of the U1 small nuclear ribonucleoprotein 70 kDa, phosphorylated at Ser140, which acts as an HSC70 inhibitor and has been investigated in a randomized, double-blind, placebo-controlled Phase IIb clinical trial for Systemic Lupus Erythematosus (SLE) [1][2]. The use of this specific building block in a clinical-stage drug substance synthesis establishes its suitability for GMP-scale manufacturing and regulatory documentation, distinguishing it from alternative phosphotyrosine derivatives that lack such documented clinical manufacturing provenance [1].

Forigerimod synthesis Systemic Lupus Erythematosus Phosphopeptide drug substance

Benzyl Phosphate Protection is Stable to Piperidine; Methyl Phosphate Protection (Fmoc-Tyr(PO3Me2)-OH) is Not

A fundamental chemical incompatibility differentiates benzyl-protected from methyl-protected phosphotyrosine building blocks under Fmoc SPPS conditions. Perich and Reynolds (1991) established that the synthesis of Tyr(P)-containing peptides using Fmoc-Tyr(PO3Me2)-OH (CAS 127633-36-7) is complicated because piperidine — the standard reagent for Fmoc removal — causes cleavage of the methyl group from the -Tyr(PO3Me2)-residue during peptide chain assembly, progressively degrading phosphate protection with each deprotection cycle [1]. Additionally, harsh conditions are required for final cleavage of the remaining methyl groups. In contrast, the benzyl phosphate ester of Fmoc-Tyr(HPO3Bzl)-OH is stable to piperidine and is cleanly removed during the standard TFA-mediated final cleavage/deprotection step (1–2 hours in 95% TFA), making it fully compatible with the Fmoc/tBu strategy [2].

Phosphate protecting group stability Piperidine-induced cleavage Fmoc SPPS compatibility

Fmoc-Tyr(HPO3Bzl)-OH: Evidence-Backed Application Scenarios for Research and Industrial Procurement


Synthesis of Multi-Phosphotyrosine Peptides Requiring High Crude Purity and Minimal Tyr-Deletion By-Products

When synthesizing peptides containing two or more phosphotyrosine residues — particularly adjacent Tyr(P) motifs — Fmoc-Tyr(HPO3Bzl)-OH is the preferred building block because its benzyl protection suppresses both the 1–4% non-phosphorylated Tyr-peptide contamination documented for unprotected Fmoc-Tyr(PO3H2)-OH and the intramolecular pyrophosphate formation observed between adjacent unprotected phosphotyrosine residues [1][2]. The validated HBTU/HOBt/DIEA coupling protocol ensures complete incorporation even in sterically demanding multi-phosphotyrosine sequences, and the phosphate counterion exchange method (DIPEA/TFA wash) mitigates piperidine salt accumulation that can otherwise reduce coupling efficiency in peptides with numerous phosphorylated residues [3].

Cyclic Phosphopeptide Ligand Development for SH2 Domain and Phosphatase Binding Studies

Fmoc-Tyr(HPO3Bzl)-OH is specifically required — rather than merely preferred — for synthetic routes involving on-resin cyclization of phosphopeptides. As demonstrated by Imhof et al. (2005), the monobenzyl-protected phosphotyrosine is compatible with Alloc/OAll deprotection and PyBOP-mediated cyclization chemistry, whereas the side-chain unprotected Fmoc-Tyr(PO3H2)-OH is not [4]. This makes Fmoc-Tyr(HPO3Bzl)-OH the building block of choice for generating conformationally constrained phosphopeptide libraries targeting SH2 domains, protein tyrosine phosphatases (e.g., SHP-1, SHP-2), and other phosphotyrosine-recognition modules where cyclic constraints enhance binding affinity and proteolytic stability [4].

GMP-Ready Phosphopeptide Drug Substance Manufacturing with Established Clinical Precedent

For organizations developing phosphopeptide-based therapeutics, Fmoc-Tyr(HPO3Bzl)-OH offers a documented clinical manufacturing pathway: it served as the key building block for Forigerimod (Lupuzor®), which advanced to Phase IIb clinical evaluation for Systemic Lupus Erythematosus [5]. The availability of this building block from multiple reputable suppliers with certificate-of-analysis documentation (≥97% HPLC purity, enantiomeric purity ≥98.5% a/a, residual solvent specifications) supports GMP-grade procurement strategies and reduces chemistry, manufacturing, and controls (CMC) risk relative to building blocks without comparable clinical provenance .

Replacement of Unstable Methyl-Protected or Commercially Impractical Dibenzyl Phosphotyrosine Building Blocks

Fmoc-Tyr(HPO3Bzl)-OH directly resolves the chemical instability problem of Fmoc-Tyr(PO3Me2)-OH (piperidine-mediated methyl cleavage during chain assembly) and the commercial redundancy of Fmoc-Tyr(PO3Bzl2)-OH (spontaneous mono-debenzylation to the monobenzyl species in situ) [6][7]. For laboratories currently using either of these suboptimal building blocks, switching to Fmoc-Tyr(HPO3Bzl)-OH eliminates the progressive phosphate deprotection damage associated with methyl esters while avoiding the unnecessary additional molecular weight, higher cost, and false sense of 'fully protected' phosphate status that the dibenzyl ester provides — thereby standardizing synthetic outcomes and simplifying supply chain logistics [7].

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